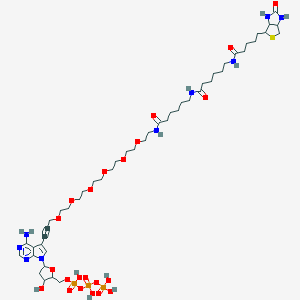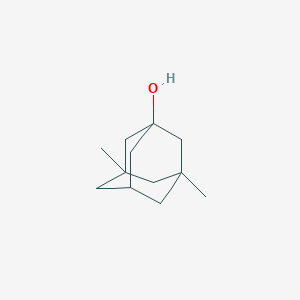
3,5-Dimethyl-1-adamantanol
Descripción general
Descripción
3,5-Dimethyl-1-adamantanol is a chemical compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 1 position distinguishes this compound from other adamantane derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-adamantanol can be synthesized through various methods. One common approach involves the hydroxylation of 3,5-dimethyladamantane. This process typically uses oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as cobalt (II) acetylacetonate and manganese dioxide are used to facilitate the hydroxylation reaction. The reaction is carried out in a solvent like chloroform or methanol, which helps in dissolving the reactants and controlling the reaction temperature .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1-adamantanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form 3,5-dimethyladamantane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine.
Major Products Formed:
Oxidation: 3,5-Dimethyl-1-adamantanone.
Reduction: 3,5-Dimethyladamantane.
Substitution: 3,5-Dimethyl-1-adamantyl chloride.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-adamantanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and nanotechnology.
Biology: The compound is studied for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: It serves as an intermediate in the synthesis of antiviral and neuroprotective drugs, such as memantine, which is used to treat Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-adamantanol involves its interaction with various molecular targets. In medicinal applications, it acts by modulating the activity of neurotransmitter receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This modulation helps in reducing excitotoxicity, which is a key factor in neurodegenerative diseases .
Comparación Con Compuestos Similares
1-Adamantanol: Lacks the methyl groups at the 3 and 5 positions, making it less hydrophobic and less sterically hindered.
3,5-Dimethyladamantane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3,5-Dimethyl-1-adamantanol is unique due to its combination of methyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCITVBZLTEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295485 | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-37-9 | |
| Record name | 1-Hydroxy-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyladamantan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1-ADAMANTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QMG2CGV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 3,5-dimethyladamantan-1-ol?
A1: There are several approaches to synthesizing 3,5-dimethyladamantan-1-ol:
- From 1,3-dimethyladamantane: This method utilizes bromotrichloromethane and water in the presence of manganese complexes to introduce a hydroxyl group to the adamantane skeleton [].
- Via π-route cyclisation: Reacting α-(endo-bicyclo[3,3,1]non-6-en-3-yl)benzyl alcohol in hot formic acid, followed by hydrolysis, yields 2-phenyladamantan-1-ol as the product. This demonstrates the versatility of the π-route cyclisation for synthesizing substituted adamantanes [].
- From 3,5-dimethyl-1-adamantanol: A patented process describes reacting this compound with oxygen and a nitrile in an organic solvent. Subsequent addition of water yields 1-amido-3,5-dimethyladamantane, which is then hydrolyzed in the presence of an alcohol-containing solvent and an inorganic base to produce 3,5-dimethyladamantan-1-ol [].
Q2: What is the stereochemical outcome of synthesizing substituted adamantanes via the π-route?
A2: The stereochemistry of the final product depends on the reaction conditions and starting materials. For example, cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid primarily yields the isomer derived from trans-addition to the double bond (4,4-dimethyladamantan-2eq-ol) over the cis-addition product (4,4-dimethyladamantan-2ax-ol) in a 6:1 ratio []. This highlights the importance of carefully controlling reaction parameters for achieving the desired stereochemical outcome.
Q3: Are there any studies on the formation of byproducts during the synthesis of 3,5-dimethyladamantan-1-ol?
A3: Research indicates that dehydrogenated derivatives can form during the oxidative dehydrogenation of adamantanes []. This emphasizes the need for optimizing reaction conditions and purification methods to obtain high yields of the desired 3,5-dimethyladamantan-1-ol product and minimize the formation of unwanted byproducts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
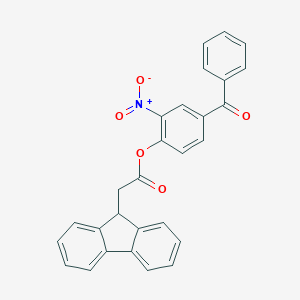
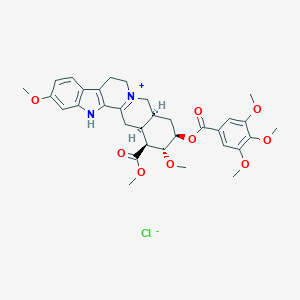
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
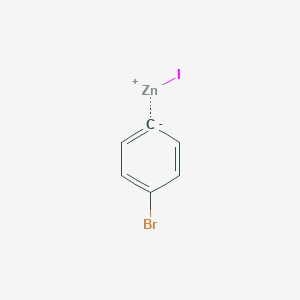

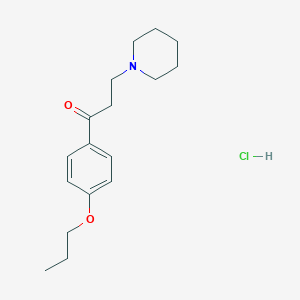
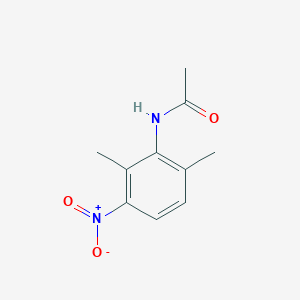
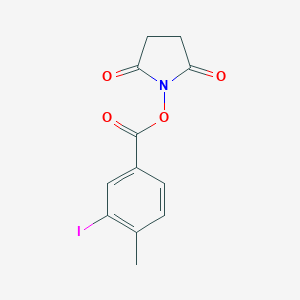


![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)


